N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
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Overview
Description
N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound belonging to the class of triazolo-pyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the triazole ring and the sulfonamide group in the structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate precursors under acidic or basic conditions. Common reagents used include hydrazine derivatives and nitriles.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the triazole intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.
Fluorination: The fluorine atom is introduced using fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, solvents such as dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.
Scientific Research Applications
N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has been studied for various scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an antibacterial and antifungal agent due to its ability to inhibit microbial growth.
Cancer Research: It has shown promise as an inhibitor of certain cancer cell lines, making it a candidate for anticancer drug development.
Biological Studies: The compound is used in studies to understand the mechanism of action of triazole derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Another triazole derivative with similar biological activities.
[1,2,4]triazolo[4,3-a]pyrazine derivatives: Compounds with dual c-Met/VEGFR-2 inhibitory activities.
Uniqueness
N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is unique due to the presence of the fluorophenyl group, which enhances its biological activity and specificity compared to other triazole derivatives .
Properties
Molecular Formula |
C13H11FN4O2S |
---|---|
Molecular Weight |
306.32 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
InChI |
InChI=1S/C13H11FN4O2S/c1-9-15-16-13-6-5-12(8-18(9)13)21(19,20)17-11-4-2-3-10(14)7-11/h2-8,17H,1H3 |
InChI Key |
LXGPEJBOJJOWFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
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